2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride
Overview
Description
The compound “2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride” is a unique chemical with the empirical formula C12H8ClNO2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a thiazole ring, and a carbonyl chloride group . The benzofuran ring is a heterocyclic compound that is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Benzofuran Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of Application : Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
- Methods of Application or Experimental Procedures : The synthesis of benzofuran derivatives often involves complex chemical reactions. For example, 2-hydroxy-5-nitrobenzaldehyde was treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate .
- Results or Outcomes : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Benzofuran Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Benzofuran derivatives are used in the synthesis of various biologically active compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application or Experimental Procedures : The synthesis of benzofuran derivatives often involves complex chemical reactions . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
- Results or Outcomes : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Benzofuran Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Benzofuran derivatives are used in the synthesis of various biologically active compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application or Experimental Procedures : The synthesis of benzofuran derivatives often involves complex chemical reactions . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
- Results or Outcomes : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Safety And Hazards
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-11(15)9-6-17-12(14-9)8-1-2-10-7(5-8)3-4-16-10/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRELABMUDPYWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NC(=CS3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384015 | |
Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride | |
CAS RN |
306936-10-7 | |
Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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